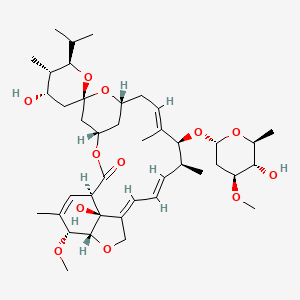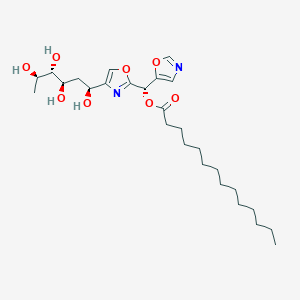
Diuredosan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diuredosan is a unique chemical compound identified by the FDA’s Global Substance Registration System. This system assigns a Unique Ingredient Identifier (UNII) to substances based on their scientific identity characteristics. The UNII does not imply any regulatory review or approval but serves as a standardized identifier for substances used in various industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diuredosan involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include:
In-solution Digestion: This method involves the digestion of precursor compounds in a solution, followed by purification and isolation of the desired product.
Filter-Aided Sample Preparation: This technique uses filters to aid in the preparation and purification of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis process and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Diuredosan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Diuredosan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of Diuredosan involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
類似化合物との比較
Similar Compounds
Unii-fys6T7F842: This compound exerts its effects through the inhibition of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory processes.
Ulixertinib: A reversible, ATP-competitive inhibitor of ERK1/2, used in the treatment of various tumors.
Uniqueness
Diuredosan is unique in its specific molecular interactions and the pathways it affects. Unlike other similar compounds, it may have distinct binding affinities and effects on different molecular targets, making it valuable for specific research and therapeutic applications .
特性
分子式 |
C19H25N4O7PS |
|---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-3-[2-[(4-methylphenyl)sulfonylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C19H25N4O7PS/c1-4-29-31(26,30-5-2)22-18(24)20-16-8-6-7-9-17(16)21-19(25)23-32(27,28)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,21,23,25)(H2,20,22,24,26) |
InChIキー |
UJKXMQPFPMPFEP-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(NC(=O)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
同義語 |
diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate diuredosan Sansalid uredofos uredofos disodium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)





![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
